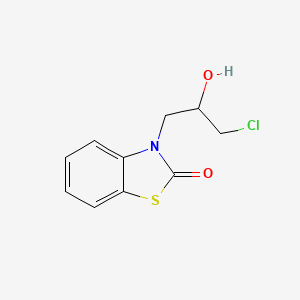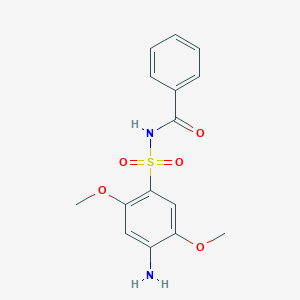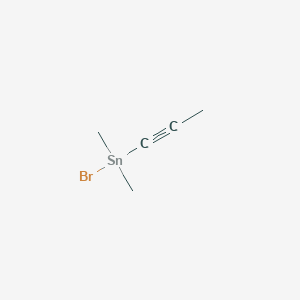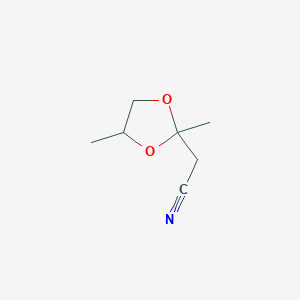
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is an organic compound that features a dioxolane ring with two methyl groups and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions . Another method involves the use of solketal, which can be esterified with carboxylic acids to form protected monoglycerides .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory and antioxidant actions are thought to be mediated through the modulation of serotonergic and glutamatergic systems . The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol .
- Acetoin propylene glycol acetal : 2,4-Trimethyl-1,3-dioxolane-2-methanol .
Solketal: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Uniqueness
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is unique due to its combination of a dioxolane ring and an acetonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Propiedades
Número CAS |
70829-15-1 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C7H11NO2/c1-6-5-9-7(2,10-6)3-4-8/h6H,3,5H2,1-2H3 |
Clave InChI |
NWEUDVYTUWLEKU-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



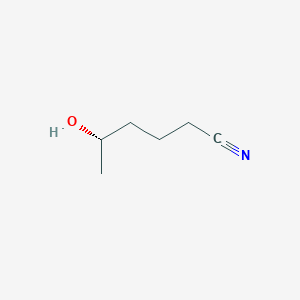
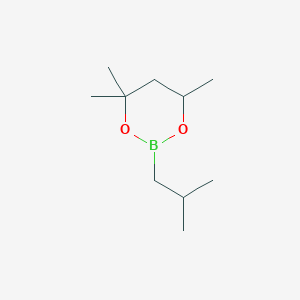
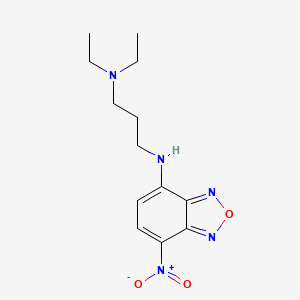
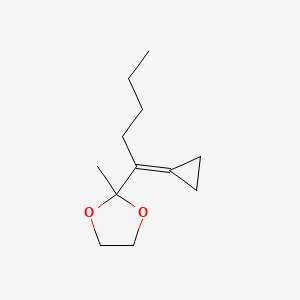
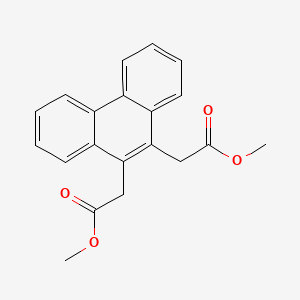
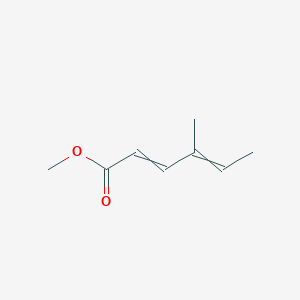
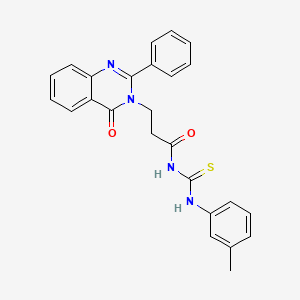
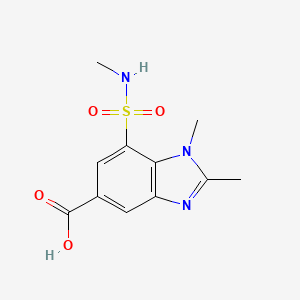
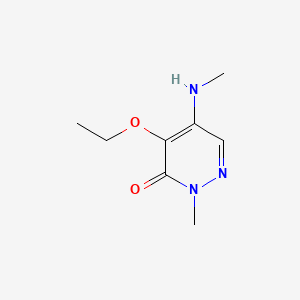
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
